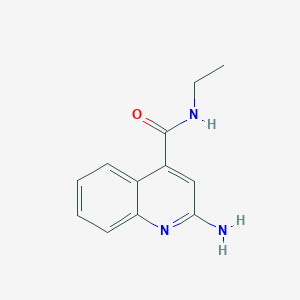

2-amino-N-ethylquinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-ethylquinoline-4-carboxamide is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethylquinoline-4-carboxamide typically involves the reaction of quinoline derivatives with ethylamine and other reagents under controlled conditions. One common method includes the following steps:

Starting Material: Quinoline-4-carboxylic acid.

Reaction with Ethylamine: The quinoline-4-carboxylic acid is reacted with ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-ethylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid, while substitution reactions can produce a variety of substituted quinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-amino-N-ethylquinoline-4-carboxamide has been investigated for its therapeutic potential, particularly in the following areas:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial RNA polymerase, which may lead to the development of new antibiotics .

- Antimalarial Properties : A series of quinoline-4-carboxamides, including derivatives of this compound, have demonstrated significant antiplasmodial activity against Plasmodium falciparum with low nanomolar potency. These compounds act through a novel mechanism involving the inhibition of translation elongation factor 2, crucial for protein synthesis in the parasite .

Cancer Research

Recent studies have explored the efficacy of quinoline derivatives in cancer treatment. The compound has been evaluated for its ability to inhibit fibroblast activation protein (FAP), which is implicated in tumor progression . This suggests that this compound could be a candidate for targeted cancer therapies.

The compound's biological activities extend beyond antimicrobial and anticancer effects:

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, warranting further investigation into its therapeutic applications .

- Inhibition of Other Pathways : Ongoing research is examining how this compound interacts with various cellular pathways, potentially modulating enzyme activities and receptor functions .

Antimalarial Efficacy Study

A study assessed the efficacy of quinoline derivatives against P. berghei in mouse models. The results indicated that certain derivatives exhibited excellent oral efficacy with ED90 values below 1 mg/kg when administered over four days. This study highlighted the potential for developing single-dose treatments for malaria .

Anticancer Mechanism Investigation

Research focused on the inhibitory effects of this compound on FAP showed that it could effectively reduce tumor growth in epithelial cancers. The study provided insights into the compound's mechanism and opened avenues for further drug development targeting FAP .

Mecanismo De Acción

The mechanism of action of 2-amino-N-ethylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

2-aminoquinoline: Lacks the ethyl and carboxamide groups, resulting in different chemical properties and applications.

N-ethylquinoline-4-carboxamide:

Quinoline-4-carboxamide: Lacks both the amino and ethyl groups, leading to distinct chemical behavior.

Uniqueness

2-amino-N-ethylquinoline-4-carboxamide is unique due to the presence of both the amino and ethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

2-Amino-N-ethylquinoline-4-carboxamide is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H13N3O

- Molecular Weight : 215.25 g/mol

The compound features a quinoline backbone with an amino group and an ethyl carboxamide substituent, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Translation Elongation Factor 2 (PfEF2) : This mechanism is crucial for antimalarial activity, as it disrupts protein synthesis in Plasmodium falciparum, the causative agent of malaria. The compound has shown promising results in preclinical studies by inhibiting PfEF2, leading to reduced parasite viability .

Antimicrobial Properties

Research indicates that derivatives of quinoline-4-carboxamide exhibit antimicrobial effects. In particular:

- Antimalarial Activity : In vitro studies have demonstrated that certain derivatives possess low nanomolar potency against Plasmodium falciparum, with effective doses (ED90) below 1 mg/kg in mouse models .

- Antimycobacterial Activity : A study on substituted quinoline derivatives highlighted their effectiveness against mycobacterial species, with some compounds showing superior activity compared to established treatments like isoniazid .

Anticancer Potential

The compound's structure suggests potential anticancer properties. It has been evaluated for its ability to inhibit various kinases associated with cancer progression:

- Multikinase Inhibition : Preliminary evaluations indicate that related compounds can inhibit VEGFR-2 and ERK-2, which are pivotal in cancer cell proliferation and survival .

Case Studies

- Antimalarial Efficacy : A study detailed the optimization of quinoline-4-carboxamide derivatives, including this compound, which exhibited excellent oral efficacy in P. berghei malaria models. The lead compound demonstrated favorable pharmacokinetic properties, supporting its progression to preclinical development .

- Inhibition Studies : Another investigation focused on the structure-activity relationship (SAR) of quinoline derivatives, revealing that modifications at the amino and carboxamide positions significantly influenced their biological activity against mycobacteria .

Data Tables

| Compound Name | Activity Type | EC50 (nM) | Remarks |

|---|---|---|---|

| This compound | Antimalarial | <120 | Effective against Plasmodium falciparum |

| N-Cycloheptylquinoline-2-carboxamide | Antimycobacterial | >10 | Higher activity than isoniazid |

| N-(2-phenylethyl)quinoline-2-carboxamide | Antimycobacterial | <5 | Effective against M. tuberculosis |

Propiedades

IUPAC Name |

2-amino-N-ethylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-14-12(16)9-7-11(13)15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOLXXOJFBEGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=NC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.